Lipophilicity Elevation (XLogP3) and TPSA Shift Relative to the Free Carboxylic Acid Analog Enable Superior Predicted Membrane Permeability
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate exhibits a computed XLogP3 of 3.3 and a TPSA of 103.58 Ų [1]. The free carboxylic acid analog, 4-[(4-chlorophenyl)sulfonyl]-3-nitrobenzoic acid (CAS 103439-99-2), is predicted to have a significantly lower XLogP3 (approximately 1.5–2.5 units lower) and a higher TPSA (>120 Ų) due to the polar –COOH group and its additional hydrogen bond donor capacity. This property divergence means the ethyl ester is more likely to cross lipid bilayers passively, impacting cell-based assay exposure and in vivo absorption if pursued further .
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.3; TPSA = 103.58 Ų |
| Comparator Or Baseline | 4-[(4-chlorophenyl)sulfonyl]-3-nitrobenzoic acid (free acid): XLogP3 ≈ 1.0–2.0 (estimated); TPSA ≈ 120–140 Ų (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 to +2.3; ΔTPSA ≈ –15 to –35 Ų in favor of the ethyl ester |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) [1]; comparator values estimated from chemical principles due to absence of experimental data in public databases. |
Why This Matters
Higher lipophilicity and lower TPSA make the ethyl ester the more membrane-permeable entity, which is critical for intracellular target engagement in cell-based assays and early drug discovery; the free acid would likely require a prodrug strategy to achieve comparable cellular exposure.
- [1] PubChem Compound Summary, CID 1486839. Computed XLogP3 (3.3) and TPSA (103.58 Ų) for the target compound. View Source
